Cas no 1807158-11-7 (6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride)

6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride
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- インチ: 1S/C10H8ClF2NO2S/c1-2-6-3-4-7(5-14)9(17(11,15)16)8(6)10(12)13/h3-4,10H,2H2,1H3
- InChIKey: DQFHBFFFDIGLJE-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=C(C#N)C=CC(CC)=C1C(F)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 412
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 66.3
6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010001312-1g |
6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride |
1807158-11-7 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chlorideに関する追加情報
Introduction to 6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride (CAS No. 1807158-11-7)
6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1807158-11-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as key intermediates in the synthesis of various biologically active molecules. The structural features of this compound, including the presence of a cyano group, difluoromethyl substituent, and ethyl group on a benzene ring, contribute to its unique chemical properties and reactivity, making it a valuable building block for drug discovery and development.
The sulfonyl chloride moiety in 6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride is particularly noteworthy due to its ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. This property is instrumental in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug candidates. The cyano group further enhances the compound's reactivity, enabling it to undergo further transformations such as reduction or hydrolysis, which can be tailored depending on the synthetic route.
The difluoromethyl substituent is another critical feature that imparts distinct characteristics to this compound. Difluoromethyl groups are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic stability, lipophilicity, and binding interactions with biological targets. In particular, the electron-withdrawing nature of the difluoromethyl group can influence the electronic properties of adjacent functional groups, thereby affecting the overall pharmacokinetic profile of derived compounds. This makes 6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride a promising candidate for generating novel therapeutic agents.
The ethyl group at the 3-position of the benzene ring adds another layer of complexity to the compound's behavior. Ethyl groups are commonly used in medicinal chemistry to adjust solubility, improve metabolic stability, or enhance binding affinity. The presence of this group in 6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride suggests that it may exhibit favorable pharmacokinetic properties when incorporated into larger molecules. Additionally, the ethyl group can serve as a handle for further functionalization via cross-coupling reactions or other synthetic methodologies.
In recent years, there has been a growing interest in developing new strategies for modulating neurological disorders using small-molecule compounds. The structural motifs present in 6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride make it a potential candidate for investigating novel pharmacological pathways. For instance, sulfonyl chlorides have been explored as intermediates in the synthesis of neuroactive agents due to their ability to interact with specific biological targets involved in neurotransmitter systems. The combination of a cyano group and difluoromethyl substituent may also contribute to enhanced binding affinity or selectivity for certain receptors or enzymes.
Another area where 6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride shows promise is in the development of anti-inflammatory agents. Sulfonyl chlorides are known to be versatile tools in medicinal chemistry, often serving as precursors to sulfonamides and other bioactive molecules. The unique structural features of this compound could enable the design of novel anti-inflammatory drugs that target specific inflammatory pathways. For example, derivatives of this compound might interact with cyclooxygenase (COX) enzymes or other inflammatory mediators, potentially leading to therapeutic benefits.
The synthesis of 6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride involves multi-step organic transformations that highlight its synthetic utility. Typically, the preparation begins with the functionalization of a benzene ring followed by selective introduction of the cyano, difluoromethyl, and ethyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions or radical-mediated transformations may be employed to achieve high yields and purity. The availability of this compound as a commercial chemical intermediate underscores its importance in industrial-scale drug synthesis.
From a computational chemistry perspective, 6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride can be modeled using density functional theory (DFT) or other quantum mechanical methods to predict its electronic structure and reactivity. These computational studies can provide valuable insights into how modifications at different positions on the benzene ring influence its overall properties. Such information is crucial for designing derivatives with enhanced biological activity or improved pharmacokinetic profiles.
The growing emphasis on green chemistry has also influenced how compounds like 6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride are synthesized and utilized. Researchers are increasingly exploring sustainable synthetic routes that minimize waste and reduce environmental impact. For instance, catalytic methods that employ recyclable catalysts or solvent-free reactions may be developed to produce this compound more efficiently. These advancements not only improve cost-effectiveness but also align with global efforts toward sustainable chemical manufacturing.
In conclusion,6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride (CAS No. 1807158-11-7) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases, including neurological disorders and inflammation-related conditions. As research continues to uncover new applications for this compound,6-Cyano-2-difluoromethyl -3 -eth y ben zenes ul fon y l ch lor ide is likely to play an increasingly important role in advancing medicinal chemistry and therapeutic innovation.
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